molecular formula C11H9ClN2 B1403599 2-(4-Chlorophenyl)pyridin-4-amine CAS No. 1374665-31-2

2-(4-Chlorophenyl)pyridin-4-amine

Cat. No.: B1403599
CAS No.: 1374665-31-2
M. Wt: 204.65 g/mol
InChI Key: KKUFMKKUYRIPGG-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent, forming the structural core of countless natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net

The 2-arylpyridine scaffold, the fundamental structure of 2-(4-Chlorophenyl)pyridin-4-amine, is a privileged framework in medicinal chemistry. acs.org Its derivatives are integral to the synthesis of complex molecules with diverse biological activities. rsc.org The specific arrangement of the chlorophenyl group and the amino group on the pyridine (B92270) ring of this compound makes it a versatile building block for creating a new generation of compounds with tailored properties.

Significance of Pyridine and Aniline (B41778) Moieties in Chemical Synthesis

The chemical character of this compound is defined by its two key structural components: the pyridine ring and the aniline-like moiety (aminopyridine).

The pyridine ring is a six-membered heteroaromatic ring that is a fundamental unit in a vast number of drugs and pharmaceuticals. nih.gov Its importance stems from several key characteristics:

Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not involved in the aromatic system, making it basic and able to form salts, which can improve water solubility. nih.govquora.com

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. nih.govresearchgate.net

Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring in drug design, a strategy to modulate a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net

Overview of Research Trajectories for Related Compounds

Research involving 2-arylpyridines and related aminopyridines is dynamic and multifaceted, branching into several key areas:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing more efficient and sustainable methods for synthesizing 2-arylpyridines. This includes the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the crucial carbon-carbon bond between the pyridine and phenyl rings. nih.gov Another area of exploration is the C-H arylation of pyridines using in-situ formed diazonium salts under photoredox catalysis, which offers a more sustainable approach. acs.org

Medicinal Chemistry: In medicinal chemistry, 2-arylpyridine derivatives are extensively investigated for their potential as therapeutic agents. Research has shown that this class of compounds exhibits a wide range of biological activities. The development of new anticancer and antimicrobial agents is a major focus. researchgate.netresearchgate.net For instance, related structures like Bepotastine (B66143), which contains a 2-substituted pyridine moiety, are known H1-antagonists with anti-inflammatory properties. pharmaffiliates.comchemicalbook.com

Materials Science: The 2-arylpyridine scaffold is a key component in the design of advanced materials. Specifically, iridium and platinum complexes of 2-phenylpyridine (B120327) and its derivatives are highly valued for their use in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. acs.orgwikipedia.org Research is ongoing to fine-tune the electronic properties of these complexes by modifying the substituents on the pyridine and phenyl rings to achieve different emission colors and efficiencies.

Catalysis: Organometallic complexes derived from 2-arylpyridines are also being explored for their catalytic applications. The unique coordination properties of the 2-arylpyridine ligand allow for the design of robust and efficient catalysts for a variety of organic transformations. acs.org

Table of Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₁H₉ClN₂Not specified1374665-31-2
N-((4-chlorophenyl)methyl)pyridin-2-amineC₁₂H₁₁ClN₂218.6822881-33-0
2-Chloropyridin-4-amineC₅H₅ClN₂128.5614432-12-3
2-PhenylpyridineC₁₁H₉N155.201008-89-5

Properties

IUPAC Name

2-(4-chlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUFMKKUYRIPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenyl Pyridin 4 Amine and Analogues

Direct Synthetic Routes to 2-(4-Chlorophenyl)pyridin-4-amine

Direct methodologies for assembling the target compound focus on forming the key carbon-carbon and carbon-nitrogen bonds on a pyridine (B92270) scaffold or constructing the heterocyclic ring itself.

Amination Reactions on Halogenated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing an amino group onto a pyridine ring. This approach would typically involve the reaction of a 4-halopyridine derivative, such as 2-(4-chlorophenyl)-4-chloropyridine, with an amine source like ammonia (B1221849) or a protected amine equivalent. The reactivity of halopyridines towards nucleophilic substitution is influenced by the position of the halogen and the electronic nature of other ring substituents. The presence of the electron-withdrawing 4-chlorophenyl group at the 2-position can influence the reactivity at the 4-position.

Challenges in such amination reactions can arise from the basicity of the pyridine nitrogen, which can be protonated under acidic conditions, deactivating the ring towards nucleophilic attack. Conversely, under basic conditions, side reactions can occur. Microwave-assisted SNAr reactions have proven effective for the amination of chloropyrimidines, a related class of heterocycles, suggesting a viable approach for pyridine systems as well. nih.gov

Cross-Coupling Approaches for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 2-aryl-4-aminopyridines, allowing for the precise formation of either the C2-C(aryl) bond or the C4-N bond.

C-C Bond Formation: The Suzuki-Miyaura coupling is a premier method for this transformation. libretexts.org It involves the reaction of a halo-aminopyridine with an arylboronic acid. A highly effective route to this compound is the Suzuki coupling of 2-chloro-4-aminopyridine with 4-chlorophenylboronic acid. researchgate.netnih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst System Base Solvent Temperature Reference
2-Chloro-4-aminopyridine 4-Chlorophenylboronic acid Pd₂(dba)₃ / P(t-Bu)₃ KF (spray-dried) THF 50°C nih.gov
2,3,5-Trichloropyridine Arylboronic acids Pd(OAc)₂ (ligand-free) K₂CO₃ Water 80-100°C researchgate.net
2-Chloropyridine Phenylboronic acid (NHC)Pd(cinnamyl)Cl K₃PO₄ Water 100°C researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is the cornerstone reaction for forming aryl C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed by coupling a 2-(4-chlorophenyl)-4-halopyridine with an ammonia equivalent or a primary amine. The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands often providing the best results. wikipedia.org A highly regioselective Buchwald-Hartwig amination has been demonstrated at the C-2 position of 2,4-dichloropyridine, which can then be followed by a second amination or coupling at the C-4 position, showcasing the fine control achievable with this methodology. researchgate.net

Cyclization Strategies for Pyridine Ring Formation

An alternative to functionalizing a pre-existing ring is to construct the this compound molecule from acyclic precursors. This de novo approach allows for the strategic placement of substituents.

One prominent method involves the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com For instance, a suitably substituted pent-3-enimidamide can undergo a 6π-azaelectrocyclization to form the pyridine ring. rsc.org Cascade reactions are also powerful; the reaction of 1,1-enediamines with α,β-unsaturated ketones can yield highly substituted 2-aminopyridines through a sequence of Michael addition, intramolecular cyclization, and aromatization. figshare.com Multicomponent reactions, where three or more reactants combine in a single pot, offer an efficient and atom-economical route to complex pyridines.

Synthesis of Key Precursors and Intermediates

The success of the synthetic methodologies described above often hinges on the availability of key functionalized precursors.

Pyridine-4-amine Functionalization

The synthesis of the target compound can strategically begin with a substituted pyridine-4-amine. A crucial intermediate for many cross-coupling approaches is 2-chloro-4-aminopyridine . Several industrial and laboratory-scale syntheses for this compound have been developed. tandfonline.comchemicalbook.com

A common and economical route starts from 2-chloropyridine. chemicalbook.com The process involves:

N-Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide, typically using an oxidizing agent like hydrogen peroxide in an acetic acid medium. This step activates the 4-position of the pyridine ring.

Nitration: The N-oxide is then nitrated, usually with a mixture of nitric and sulfuric acids, to introduce a nitro group at the activated 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.

Reduction: The nitro group is subsequently reduced to an amino group. Common reducing agents include iron powder in acetic acid. chemicalbook.comgoogle.com This step often simultaneously removes the N-oxide.

An alternative route starts from isonicotinic acid, which is converted to 2-chloro-4-isonicotinamide and then subjected to a Hofmann degradation to yield 4-amino-2-chloropyridine. chemicalbook.com Deprotection of Boc-protected precursors is also a common final step in laboratory syntheses. chemicalbook.com

Table 2: Selected Synthesis Methods for 2-Chloro-4-aminopyridine

Starting Material Key Steps Reagents Outcome Reference
2-Chloropyridine N-Oxidation, Nitration, Reduction H₂O₂, HNO₃/H₂SO₄, Fe/CH₃COOH Economical, multi-step industrial route chemicalbook.com
2-Chloro-4-nitropyridine N-oxide Reduction Fe powder, Acetic Acid High yield reduction step (91.3%) google.com
Isonicotinic acid N-Oxidation, Amination, Chlorination, Hofmann degradation H₂O₂, PCl₅, NaOH/Br₂ Multi-step route from inexpensive material chemicalbook.com
tert-Butyl 4-chloropyridin-2-ylcarbamate Deprotection HCl in Dioxane Final deprotection step chemicalbook.com

Introduction of the 4-Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The key reagent for this is an organometallic derivative of 4-chlorobenzene.

4-Chlorophenylboronic Acid: This is the most common coupling partner for Suzuki-Miyaura reactions. ontosight.ai It is commercially available and can be synthesized through several methods. One common laboratory preparation involves the reaction of a Grignard reagent, formed from a p-dihalobenzene like p-chlorobromobenzene, with a borate (B1201080) ester followed by acidic workup. wipo.int Another method involves the diazotization of 4-chloroaniline (B138754) followed by reaction with diboron (B99234) compounds. chemicalbook.com It is often crucial to use the pure boronic acid, as commercial preparations can contain boroxine (B1236090) anhydrides which are less reactive. orgsyn.org

The coupling reaction itself, as detailed in section 2.1.2, pairs this boronic acid with a suitable halopyridine, such as 2-chloro-4-aminopyridine, to form the desired C-C bond. libretexts.orgresearchgate.netnih.gov

Derivatization and Scaffold Modification Strategies

The inherent reactivity of the pyridine ring and the amino group in this compound allows for a range of derivatization and scaffold modification strategies. These can be broadly categorized into substitution reactions on the pyridine nucleus, modifications of the exocyclic amino group, and the annulation of new ring systems to the pyridine core.

Substitution Reactions on the Pyridine Ring

The pyridine ring in 2-aryl-4-aminopyridine systems is susceptible to electrophilic substitution, although the directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The amino group at the 4-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position (C-4) is already substituted, electrophilic attack is anticipated at the positions ortho to the amino group, namely C-3 and C-5.

While specific examples of electrophilic substitution on this compound are not extensively documented in the readily available literature, studies on analogous 4-aminopyridine (B3432731) derivatives provide valuable insights. For instance, the reaction of 4-aminopyridine with halogens and interhalogens has been shown to result in the formation of charge-transfer complexes and, in some cases, substitution on the pyridine ring.

A notable example of a substitution reaction on a related scaffold is the ruthenium-catalyzed remote C-H sulfonylation of N-aryl-2-aminopyridines. This reaction, which proceeds via a chelation-assisted mechanism, directs the sulfonylation to the C-5 position of the pyridine ring. This methodology highlights the potential for regioselective functionalization of the pyridine core in 2-aryl-aminopyridine derivatives.

Modifications of the Amino Group

The primary amino group at the 4-position of this compound is a key site for a variety of chemical modifications, including acylation, sulfonylation, and the formation of ureas and thioureas. These transformations are fundamental in altering the electronic and steric properties of the molecule, which can significantly impact its biological activity and physical characteristics.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For example, the acylation of aminopyridines with endic anhydride (B1165640) has been shown to proceed chemoselectively at the exocyclic amino group, yielding the corresponding amido acids.

Urea (B33335) Formation: The synthesis of urea derivatives from this compound can be achieved by reacting it with isocyanates. A tandem synthesis of unsymmetrical ureas has been reported from aryl or pyridyl carboxamides and aminopyridines via a Hofmann rearrangement, which generates the isocyanate in situ.

Reagent 1Reagent 2ProductReaction Type
2-Aryl-4-aminopyridinePhenyl isocyanateN-(2-Arylpyridin-4-yl)-N'-phenylureaUrea Formation
2-Aryl-4-aminopyridineBenzoyl chlorideN-(2-Arylpyridin-4-yl)benzamideAcylation
N-Aryl-2-aminopyridineAromatic sulfonyl chlorideN-Aryl-5-(arylsulfonyl)pyridin-2-amineC-H Sulfonylation

Introduction of Fused Ring Systems and Heterocyclic Scaffolds

The construction of fused ring systems onto the this compound scaffold represents a significant strategy for generating novel heterocyclic compounds with diverse three-dimensional structures. This is typically achieved through cyclization reactions that involve both the pyridine nitrogen and the exocyclic amino group or a suitably functionalized substituent.

The imidazo[1,2-a]pyridine (B132010) core is a prominent scaffold in medicinal chemistry. The synthesis of this system often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, a process known as the Tschitschibabin reaction. In the context of this compound analogues, the corresponding 2-amino derivative would be the key starting material.

Various catalytic systems have been developed to improve the efficiency and scope of this reaction. For instance, copper silicate (B1173343) has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and substituted phenacyl bromides. nanobioletters.com Molecular iodine has also been utilized as a catalyst in a three-component coupling reaction to afford imidazo[1,2-a]pyridine scaffolds. acs.org

Starting MaterialReagentsCatalystProduct
2-AminopyridineSubstituted phenacyl bromideCopper silicate2-Substituted imidazo[1,2-a]pyridine
2-Aminopyridine derivativeAcetophenone, DimedoneMolecular Iodine2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative
5-Substituted-2-aminopyridineTrialkyl phosphonocarboxylateTiCl4, TEA6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid

Quinazoline-4(3H)-ones are another important class of heterocyclic compounds with a wide range of biological activities. Their synthesis can be achieved through various routes, often involving the cyclization of anthranilic acid derivatives or 2-aminobenzamides. While a direct synthesis from this compound is not a standard approach, the pyridine moiety could be incorporated into a quinazolinone scaffold through multi-step synthetic sequences.

One general method for the synthesis of quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. nih.gov Another approach is the amidine N-arylation method for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, which are structurally related to quinazolinones. nih.gov

The fusion of a benzimidazole (B57391) ring system to a pyridine core can lead to novel heterocyclic structures with interesting properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. To generate a benzimidazole-pyridine system from a this compound precursor, the pyridine ring would need to be appropriately functionalized with an o-phenylenediamine moiety or a group that can be converted into one.

Alternatively, bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized through successive N-alkylations, demonstrating a method to link these heterocyclic systems. nih.gov

Chromenopyridine Systems

The chromenopyridine scaffold represents a significant class of heterocyclic compounds. nih.gov Various synthetic routes have been developed to access these structures, often starting from salicylaldehydes, chromones, or related precursors. nih.gov

One common approach involves the reaction of a chromone (B188151) with a nucleophile that contains an amino group, or conversely, the reaction of a chromone bearing an amino group with a nucleophile. nih.gov For instance, new chromenopyridine derivatives have been synthesized through the reaction of 2-amino-4-oxo-4H-chromene-3-carbaldehyde with chroman-2,4-dione in refluxing methanol (B129727) with a catalytic amount of pyridine. nih.gov

Another versatile method is the Povarov reaction, a type of cycloaddition, which has been utilized to create chromenopyridine-fused 2-pyridones. nih.gov This involves the reaction of amino-2-pyridones with O-alkylated salicylaldehydes catalyzed by BF₃·OEt₂, followed by oxidation. nih.gov Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to chromenopyridine systems. The reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and pyrazolin-5-ones under triethylamine (B128534) catalysis can produce chromenopyridines in high yields. nih.gov Similarly, reacting salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one or substituted 4-hydroxy-6-methylpyridin-2(1H)-ones also yields chromenopyridine derivatives. nih.gov

The synthesis of isoxazolyl-substituted chromenopyridines has been achieved through the condensation of isoxazolyl enamino esters and 3-formylchromones, catalyzed by polyethylene (B3416737) glycol (PEG). nih.gov This process is believed to proceed via a nucleophilic attack followed by a 6π-electrocyclization to form the pyridine ring. nih.gov

Thiosemicarbazide (B42300) and Triazole Hybrids

Hybrid molecules incorporating thiosemicarbazide and triazole moieties are of significant interest. The synthesis of these compounds often begins with a core heterocyclic structure which is then elaborated. For example, a series of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules were synthesized starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. nih.gov

Thiosemicarbazide and its derivatives are versatile reagents in the synthesis of various heterocycles, including triazoles and thiazoles. researchgate.net Their reactions with compounds containing carbonyl (C=O) and imine (C=N) groups provide an effective method for constructing these biologically relevant scaffolds. researchgate.net For instance, the reaction of thiosemicarbazide with aldehydes or ketones can yield thiosemicarbazones, which are key intermediates for further cyclization reactions. researchgate.netresearchgate.net

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 1,2,3-triazole moiety has been accomplished through the reaction of alkylidenecarbodithioate with hydrazonoyl halides. researchgate.net Similarly, the reaction of hydrazonoyl halides with thiosemicarbazone and pyrazolylthioamide can produce 1,3-thiazole derivatives. researchgate.net A one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives from a thiosemicarbazide and a carboxylic acid has been developed using polyphosphate ester (PPE) as a non-toxic additive. encyclopedia.pubnih.gov This reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. nih.gov

Thiazole (B1198619) Derivatives

Thiazole derivatives are another important class of heterocyclic compounds that can be synthesized from precursors related to 2-aminopyridines. A common method for synthesizing 2-aminothiazoles involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.com For example, 2-bromo-1-(3-trifluoromethyl)phenylethanone undergoes cyclocondensation with substituted thioureas to yield the corresponding 2-aminothiazole (B372263) derivatives. derpharmachemica.com

Another strategy involves the modification of a pre-formed thiazole ring. For instance, a set of 2-arylideneamino-4-phenylthiazoles was prepared from a 2-amino-4-(2-pyridyl)thiazole derivative. nih.gov This was achieved by first synthesizing the 2-amino-4-(2-pyridyl)thiazole through α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. nih.gov The resulting aminothiazole can then undergo further reactions, such as EDCI-mediated coupling with carboxylic acids to form amides. nih.gov

Multicomponent reactions are also employed in the synthesis of complex thiazole-containing systems. For example, the reaction of 3-ethoxyacryloyl chloride with anilines, followed by treatment with N-bromosuccinimide and then thiourea, can produce 2-aminothiazole-5-carboxylic acid phenylamides. nih.gov These can be further functionalized by reaction with chloroacetyl chloride and subsequent displacement with secondary amines. nih.gov

The synthesis of novel thiazole derivatives containing a coumarin (B35378) moiety has been achieved by the cyclization of 3-acetylcoumarin (B160212) N-(2,4-dimethoxyphenyl)-thiosemicarbazone with reagents like ethyl 2-chloroacetate, chloroacetone, or phenacyl bromide to yield thiazolidin-4-one, 4-methylthiazole, or 4-phenylthiazole (B157171) derivatives, respectively. researchgate.net

Pyrimidine (B1678525) Analogues

The synthesis of pyrimidine analogues often involves the construction of the pyrimidine ring from acyclic precursors or the modification of existing pyrimidine scaffolds. For instance, 2-amino-4-chloro-pyrimidine derivatives have been synthesized via microwave-assisted reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in the presence of a base. nih.gov Another approach involves the chlorination of a hydroxypyrimidine, such as the conversion of 2-methyl-4-hydroxypyrimidine to 4-chloro-2-methyl-pyrimidine using phosphorus oxychloride and an organic base. google.com

Thiazolo[3,2-α]pyrimidine derivatives can be synthesized through a one-pot, three-component cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and an aromatic aldehyde in the presence of p-toluenesulfonic acid. biointerfaceresearch.com

Furthermore, pyrimidine-2-amine derivatives have been synthesized via nucleophilic substitution of a chlorinated pyrimidine with various nucleophiles. nih.gov For example, intermediates can be prepared by reacting a dichloropyrimidine with different nucleophiles, followed by a subsequent nucleophilic attack by an aniline (B41778) derivative. nih.gov

Design of Chemical Libraries for Structural Exploration

The design of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of chemical space. chemrxiv.org These libraries can be generated through various approaches, including the selection of subsets from large compound collections and the construction of libraries based on chemical fragments derived from retrosynthetic analysis. chemrxiv.org

Several parameters guide the development of diverse chemical libraries, including physicochemical properties (e.g., "drug-likeness"), 2D descriptors, molecular fingerprints, chemical space representation, molecular shape, and pharmacophore models. chemrxiv.org Virtual chemical libraries can be created using known synthetic reactions and available reagents, molecular graph models, diversity-oriented synthesis, and target-focused strategies. chemrxiv.org Artificial intelligence and machine learning techniques are increasingly used for the de novo design of chemical libraries with desired properties. chemrxiv.org

For fragment-based screening, specific libraries are designed. nih.gov Tools have been developed to characterize molecular neighborhoods and select maximally diverse sets of compounds for inclusion in these libraries. nih.gov Companies in the chemical and pharmaceutical industries offer services for the construction of virtual libraries and on-demand synthesis, providing access to a vast array of chemical structures. chemrxiv.orgenamine.net These libraries can be general diversity libraries or targeted libraries focused on specific protein families or biological pathways. enamine.netnih.gov The design process often involves filtering compounds based on properties like purity, stability, and solubility to ensure high-quality screening collections. enamine.net In silico methods are used to design focused arrays for parallel synthesis, with compound prioritization based on clustering, property filtering, docking scores, and pharmacophore fit. sygnaturediscovery.com

Reactivity and Transformations of 2 4 Chlorophenyl Pyridin 4 Amine Scaffolds

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine (B92270) ring is generally more challenging than on benzene (B151609). The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. quimicaorganica.org When these reactions do occur, they typically require vigorous conditions and substitution is favored at the 3- and 5-positions relative to the ring nitrogen. quimicaorganica.org

In the case of 2-(4-chlorophenyl)pyridin-4-amine, the reactivity is more complex. The 4-amino group is a powerful activating group and directs electrophiles to the positions ortho and para to itself (the 3- and 5-positions). This directing effect reinforces the inherent preference of the pyridine ring for substitution at these positions. However, in strongly acidic media, which are often required for EAS reactions like nitration, the basic nitrogen of the pyridine ring and the exocyclic amino group can be protonated. rsc.org Protonation further deactivates the ring, making substitution even more difficult. The 4-chlorophenyl group at the 2-position also influences the electronic distribution but its primary role in EAS would be on the phenyl ring itself, which is deactivated by the chloro-substituent (an ortho, para-director).

Typical electrophilic substitution reactions are summarized below, with the understanding that harsh conditions are generally necessary.

ReactionReagentExpected Position on Pyridine Ring
NitrationHNO₃/H₂SO₄3- or 5-position
SulfonationSO₃/H₂SO₄3- or 5-position
BrominationBr₂/Oleum3- or 5-position
ChlorinationCl₂3- or 5-position

This table represents expected reactivity based on the general principles of electrophilic substitution on substituted pyridines.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly when a good leaving group is present at the 2- or 4-positions. pearson.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom, which can delocalize the negative charge. vaia.com

For the this compound scaffold, there is no inherent leaving group on the pyridine ring. Therefore, direct nucleophilic substitution on the pyridine core is not a facile process. However, should a derivative be synthesized with a leaving group (e.g., a halogen) at the 6-position, it would be susceptible to displacement by various nucleophiles. For instance, the reaction of 4-chloropyridine (B1293800) with dimethylamine (B145610) yields 4-dimethylaminopyridine (B28879) through this mechanism. vaia.com A similar transformation could be envisioned on a suitably functionalized derivative of the title compound.

A modern approach for the C4-selective amination of pyridines involves a nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates, which can react with nucleophiles like aqueous ammonia (B1221849). nih.gov This methodology could potentially be applied to derivatives of the 2-(4-chlorophenyl)pyridine (B1585704) core.

Transformations Involving the Amino Group

The primary amino group at the C-4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form diazonium salts. organic-chemistry.org The 4-amino group of this compound is expected to undergo this diazotization to yield the corresponding 2-(4-chlorophenyl)pyridine-4-diazonium salt.

This diazonium salt is a versatile intermediate. organic-chemistry.orglibretexts.org It can undergo:

Sandmeyer-type reactions: The diazonium group can be replaced by various nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of halides (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH) groups at the 4-position. For example, reaction with potassium iodide can introduce an iodine atom. acs.org

Azo coupling reactions: The diazonium ion can act as an electrophile and attack activated aromatic rings (like phenols or anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. orgsyn.org

A general procedure for the diazotization of a related compound, 4-chloroaniline (B138754), involves treating the amine with sodium nitrite in aqueous hydrochloric acid at 0-5°C. orgsyn.org

The nucleophilic amino group can undergo condensation reactions with various carbonyl-containing compounds. For example, reaction with aldehydes or ketones will form the corresponding imines (Schiff bases). These reactions are typically reversible and may require removal of water to drive the reaction to completion.

A related reaction is the Doebner reaction, where an aromatic amine, an aldehyde, and pyruvic acid condense to form a quinoline-4-carboxylic acid. acs.org While typically applied to anilines, similar condensations involving the 4-aminopyridine (B3432731) moiety could lead to fused heterocyclic systems. For example, 2-aminopyridine (B139424) is known to undergo condensation with 4-bromophenacyl bromide as a key step in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

The 4-amino group can be readily acylated or alkylated to form the corresponding amides and secondary or tertiary amines.

Amidation: The reaction of the amino group with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This is a common strategy to modify the properties of the parent amine. A variety of coupling reagents can be employed for the reaction with carboxylic acids. fishersci.co.ukorganic-chemistry.orgsapub.org

Common Amide Coupling Reagents

Reagent Class Examples
Carbodiimides Dicyclohexylcarbodiimide (DCC), Ethyl(dimethylaminopropyl)carbodiimide (EDC)
Phosphonium Salts BOP, PyBOP

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium (B1175870) salt) products. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is a more reliable method. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium cyanoborohydride) to the desired alkylated amine.

Metal-Catalyzed Reactions

The chloro-substituent on the phenyl ring is a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester to form a biaryl compound. researchgate.net This would allow for the modification of the 4-chlorophenyl group, for example, by replacing the chlorine atom with a different aryl or alkyl group. The Suzuki reaction is well-established for the coupling of chloropyridines and other aryl chlorides. nih.govresearchgate.net

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The chloro-substituent on the 2-phenyl group of the title compound could be reacted with a primary or secondary amine to generate more complex diarylamine structures. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for the success of these couplings with less reactive aryl chlorides. youtube.com

Typical Conditions for Metal-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction Catalyst/Ligand System Base Solvent
Suzuki Coupling Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O
Suzuki Coupling Pd₂(dba)₃ / P(t-Bu)₃ KF THF
Buchwald-Hartwig Pd(OAc)₂ / CM-phos K₃PO₄ Toluene

This table provides illustrative examples of catalyst systems used for related transformations as described in the literature. nih.govorgsyn.org

Furthermore, the N-aryl-aminopyridine scaffold itself is a substrate for various other transition metal-catalyzed reactions, including those catalyzed by rhodium, iridium, and copper, often involving C-H activation directed by the pyridine nitrogen. rsc.orgnih.gov

C-N Cross-Coupling Transformations

Carbon-nitrogen (C-N) cross-coupling reactions are powerful methods for the formation of arylamines. The this compound scaffold contains a primary amino group at the 4-position of the pyridine ring, which can participate in such coupling reactions. Two of the most prominent methods for C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. nih.govorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis. nih.govorganic-chemistry.org In the context of this compound, the primary amino group can react with various aryl halides to furnish N-aryl derivatives. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. cmu.edu For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. cmu.edu

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for C-N bond formation. acs.org It typically requires harsher reaction conditions, including high temperatures, compared to palladium-catalyzed methods. acs.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. acs.org The 4-amino group of the this compound scaffold could potentially be arylated using this method, though specific examples in the literature for this exact substrate are scarce.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)
Aryl BromidePd₂(dba)₃ / XPhosNaOt-BuToluene100
Aryl ChloridePd₂(dba)₃ / RuPhosK₂CO₃Dioxane120
Aryl IodidePd(OAc)₂ / BINAPCs₂CO₃DMF110

Cycloaddition Reactions (e.g., Azide-Nitrile Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The azide-nitrile cycloaddition, a [3+2] cycloaddition, is a prominent method for the synthesis of tetrazoles. Tetrazoles are important five-membered heterocyclic motifs found in many biologically active compounds.

To undergo an azide-nitrile cycloaddition, the this compound scaffold would first need to be converted into a derivative containing a nitrile group. For instance, the primary amino group could be transformed into a nitrile via a Sandmeyer-type reaction. Subsequently, the resulting nitrile could react with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst, to form the corresponding tetrazole.

The mechanism of the azide-nitrile cycloaddition can be promoted by various catalysts, including Lewis acids or organocatalysts. researchgate.net These catalysts activate the nitrile group towards nucleophilic attack by the azide anion. While no specific examples of this transformation starting from this compound were found in the searched literature, the general applicability of this reaction to a wide range of nitriles suggests its potential for derivatizing this scaffold.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While the searched literature does not provide specific examples of rearrangement reactions involving the this compound scaffold itself, rearrangements of substituted aminopyridines are known. For instance, the Dimroth rearrangement is a well-known reaction in heterocyclic chemistry where the atoms of a heterocyclic ring and its exocyclic imino or amino group can interchange.

Another potential rearrangement could involve the Hofmann rearrangement of an amide derived from the 4-amino group. If the amino group is first acylated and then treated with a suitable reagent like bromine in the presence of a base, it could potentially undergo rearrangement to form a urethane, which upon hydrolysis would yield a diaminopyridine derivative. However, the stability of the pyridine ring under such conditions would need to be considered.

Due to the lack of specific literature data on the rearrangement reactions of this compound, a detailed discussion with specific research findings is not possible at this time.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, a vibrational spectrum is produced that serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For this compound, characteristic absorption bands are expected for the amine (N-H), aromatic rings (C-H, C=C), and the carbon-chlorine (C-Cl) bond.

The N-H stretching vibrations of the primary amine group on the pyridine ring are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and chlorophenyl rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually result in a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration for the chlorophenyl group is anticipated in the fingerprint region, typically between 700-750 cm⁻¹. uantwerpen.be

In a study of a related derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the vibrational assignments were supported by quantum chemical calculations, providing a methodology that can be applied to this compound. malayajournal.org Similarly, analysis of other complex heterocyclic systems containing a chlorophenyl moiety confirms the characteristic regions for these vibrations. mdpi.comresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching Primary Amine 3300 - 3500 Medium, Sharp
C-H Stretching (Aromatic) Pyridine, Phenyl Rings 3000 - 3100 Medium to Weak
C=C Stretching (Aromatic) Pyridine, Phenyl Rings 1400 - 1600 Medium to Strong
C-N Stretching Pyridine, Amine 1250 - 1350 Medium
C-H Bending (out-of-plane) 1,4-disubstituted Phenyl 790 - 830 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the symmetric stretching of the C=C bonds in the aromatic rings is expected to yield strong Raman bands. The vibrational modes of the pyridine ring are well-characterized and serve as a reference. aps.org Studies on similar molecules, such as 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, have utilized Raman spectroscopy in conjunction with FT-IR and computational methods to achieve complete vibrational assignment. nih.gov The C-Cl bond also gives rise to a characteristic Raman signal. The combination of both FT-IR and Raman spectra allows for a more comprehensive and confident structural analysis. malayajournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

For the closely related derivative 2-(4-Chlorophenyl)pyridine , which lacks the 4-amino group, the ¹H NMR spectrum shows distinct signals for the pyridine and chlorophenyl protons. The introduction of the electron-donating amino group at the 4-position in this compound would be expected to cause an upfield shift (to lower ppm values) for the pyridine protons, particularly those at positions 3 and 5.

Table 2: ¹H NMR Spectroscopic Data for the Derivative 2-(4-Chlorophenyl)pyridine Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.70 d 4.4 Pyridine H-6
7.95 d 8.8 Chlorophenyl H-2', H-6'
7.80 – 7.66 m - Pyridine H-3, H-4
7.45 d 8.8 Chlorophenyl H-3', H-5'
7.30 – 7.21 m - Pyridine H-5

Data sourced from a study on the synthesis of 2-arylpyridines. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp) and the electronegativity of attached atoms.

The ¹³C NMR spectrum of the derivative 2-(4-Chlorophenyl)pyridine has been reported, showing signals for all unique carbon atoms in the molecule. The carbon attached to the chlorine atom (C-4') and the carbons of the pyridine ring are particularly characteristic. The presence of the 4-amino group in the target molecule would significantly shift the resonances of the pyridine carbons C-3, C-4, and C-5.

Table 3: ¹³C NMR Spectroscopic Data for the Derivative 2-(4-Chlorophenyl)pyridine Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment
156.1 Pyridine C-2
149.7 Pyridine C-6
137.7 Phenyl C-1'
136.8 Pyridine C-4
135.0 Phenyl C-4'
128.9 Phenyl C-3', C-5'
128.1 Phenyl C-2', C-6'
122.3 Pyridine C-5
120.3 Pyridine C-3

Data sourced from a study on the synthesis of 2-arylpyridines. rsc.org

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl Pyridin 4 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of molecular structures and properties. For a molecule such as 2-(4-Chlorophenyl)pyridin-4-amine, these methods can elucidate its three-dimensional geometry, the distribution of electrons, and its chemical reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties. The B3LYP functional, a hybrid functional, is commonly employed for these calculations in conjunction with a suitable basis set. mostwiedzy.plresearchgate.netias.ac.in

For a molecule like this compound, DFT calculations would predict a non-planar structure. The dihedral angle between the chlorophenyl and pyridine (B92270) rings is a key parameter, and in analogous structures like N-(4-Chlorophenyl)-4-methylpyridin-2-amine, this angle is found to be 48.03(8)°. nih.gov This twist is a result of steric hindrance and electronic effects between the two aromatic rings. The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available in the searched literature, the optimized parameters for a similar molecule, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, illustrate the type of structural information obtained. nih.gov

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (N-(4-Chlorophenyl)-4-methylpyridin-2-amine)
ParameterBond/AngleValue
Bond Length (Å) C1-N21.415 (2)
C7-N21.396 (2)
C10-Cl11.743 (2)
Bond Angle (°) C1-N2-C7128.52 (16)
N2-C7-C8123.08 (18)
N2-C7-C12116.89 (17)
Torsion Angle (°) C1-N2-C7-C8-144.79 (18)
C7-N2-C1-N1-167.92 (17)

Data from a study on N-(4-Chlorophenyl)-4-methylpyridin-2-amine, which is structurally similar to this compound. Source: nih.gov

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, making it less accurate than DFT for many properties, it is a crucial starting point for more advanced calculations. aps.org HF calculations are often used to obtain initial geometries and as a baseline for comparison. For instance, in studies of heteroaromatic compounds, calculations at the HF/6-31G* level have been used to analyze delocalization and aromaticity. acs.orgscispace.com

Basis Set Selection and Validation

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The accuracy of the calculation is highly dependent on the quality of the basis set. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly used. mostwiedzy.plresearchgate.net The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for describing anions and weak interactions. researchgate.net

In studies of substituted pyridines and related compounds, the B3LYP functional paired with the 6-311G+(d,p) or 6-311++G(d,p) basis set has been shown to provide reliable results that are in good agreement with experimental data where available. ias.ac.inresearchgate.net The validation of a chosen basis set is often performed by comparing calculated results, such as vibrational frequencies or geometric parameters, with known experimental values for the same or similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability. schrodinger.com A small energy gap suggests that the molecule is more reactive and has higher polarizability. pastic.gov.pk

For substituted pyridine derivatives, DFT calculations can reliably predict these energies. ias.ac.inresearchgate.net The HOMO-LUMO gap can indicate the potential for intramolecular charge transfer. While specific values for this compound are not present in the searched results, analysis of similar molecules provides insight into the expected values. For example, studies on other bioactive pyridine derivatives show HOMO-LUMO gaps in the range that indicates significant reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridine Systems
Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine -6.89-0.376.52
4-Aminopyridine (B3432731) -5.84-0.215.63
4-Chloropyridine (B1293800) -6.95-0.856.10
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-phenyl-4-nitrobenzamide -8.01-4.014.00

Data compiled from studies on substituted pyridines and related structures to illustrate typical energy ranges. Sources: ias.ac.innih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the nitrogen atoms of the pyridine ring and the amino group, identifying them as the primary sites for electrophilic interaction. The hydrogen atoms, particularly those of the amino group, would exhibit the most positive potential (blue), making them sites for nucleophilic interaction. The chlorophenyl ring would show a more neutral potential, with some negative character on the chlorine atom due to its lone pairs.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the calculated wavefunction into a set of localized orbitals corresponding to the chemist's Lewis structure picture (bonds and lone pairs). This analysis is particularly useful for quantifying delocalization effects through the examination of donor-acceptor interactions. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu

In a molecule like this compound, significant hyperconjugative interactions would be expected. These include the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals (π) of the aromatic rings. A study on a similar structure, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the DFT/B3LYP/6-31G(d,p) level, revealed strong intramolecular charge transfer. acadpubl.eu A particularly strong interaction noted was from a lone pair on the chlorine atom (LP Cl) to an adjacent π orbital of the phenyl ring, contributing significantly to the molecule's stabilization. acadpubl.eu

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for an Analogous Chlorophenyl-Heterocycle System
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N5 π* (C1-C6)45.810.280.111
LP (1) N5 π* (C2-C3)38.920.290.103
LP (1) Cl35 π* (C27-C31)9.540.280.051
π (C1-C6) π* (N5-C4)22.150.240.071
π (C2-C3) π* (C1-C6)19.870.290.074

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating typical NBO interactions. The specific atom numbering corresponds to the original study. LP denotes a lone pair. Source: acadpubl.eu

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the chemical bonds between them. This analysis provides deep insights into the nature of atomic and molecular interactions, including the characterization of bond critical points (BCPs) which can elucidate the strength and nature (covalent, ionic, hydrogen bond) of chemical bonds. For this compound, a QTAIM analysis would be instrumental in quantifying the electronic properties of its constituent atoms and the intricate network of intramolecular interactions. However, no published studies were found that have applied QTAIM to this specific compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, including conformational changes, interactions with solvent molecules, and the stability of molecular complexes. An MD simulation of this compound could reveal its structural flexibility, preferred conformations in various environments, and potential interactions with biological macromolecules. At present, there are no available MD simulation studies focused specifically on this compound in the scientific literature. While research on related pyridine derivatives has utilized MD simulations to explore their biological activities, these findings cannot be directly extrapolated to the title compound.

Thermodynamic Studies

Thermodynamic studies are crucial for understanding the stability and reactivity of a compound. The energetic parameters of reactions, such as enthalpy and Gibbs free energy of formation, as well as the thermodynamics of complexation with other molecules, are fundamental to predicting chemical behavior. For this compound, such data would be invaluable for assessing its potential in various chemical and pharmaceutical applications. A thorough search of the literature did not yield any specific thermodynamic data or energetic parameter calculations for this compound.

Intermolecular Interaction Analysis

Energy framework calculations are an extension of Hirshfeld surface analysis that allows for the visualization and quantification of the energetic aspects of crystal packing. This method calculates the interaction energies between pairs of molecules in a crystal, providing a visual representation of the energy frameworks (electrostatic, dispersion, and total energy) that govern the supramolecular assembly. This powerful tool helps in understanding the stability and mechanical properties of crystalline materials. As with Hirshfeld surface analysis, no energy framework calculations have been published for this compound.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus on the compound This compound .

Therefore, it is not possible to provide an article on the "" with the specified subsections on "Spectroscopic Property Prediction and Correlation with Experimental Data" and "Investigation of Electronic Properties and Charge Transfer."

Mechanistic Investigations of Reactions Involving 2 4 Chlorophenyl Pyridin 4 Amine

Reaction Pathway Elucidation

The generally accepted reaction pathway for the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is applicable to the synthesis of 2-(4-Chlorophenyl)pyridin-4-amine, follows a catalytic cycle comprised of three main steps: nih.govpku.edu.cn

Oxidative Addition: The cycle begins with the oxidative addition of a halopyridine to a Pd(0) complex. In the context of synthesizing the target molecule, this would likely involve a starting material like 2-bromo- or 2-chloropyridin-4-amine. The Pd(0) catalyst inserts itself into the carbon-halogen bond of the pyridine (B92270), forming an arylpalladium(II) halide intermediate. nih.gov The choice of halide is significant, as aryl bromides are generally more reactive than aryl chlorides. nih.gov

Transmetallation: The arylpalladium(II) halide intermediate then reacts with the organoboron reagent, in this case, (4-chlorophenyl)boronic acid. This step, known as transmetallation, involves the transfer of the 4-chlorophenyl group from the boron atom to the palladium center, displacing the halide. This is often the rate-determining step of the catalytic cycle. pku.edu.cnnih.gov A base is crucial for this step, as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium. nih.gov

Reductive Elimination: The final step is the reductive elimination from the resulting diarylpalladium(II) complex. The two organic ligands—the pyridinyl and the 4-chlorophenyl groups—couple to form the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

An alternative strategy involves the use of pyridine sulfinates as coupling partners instead of the more common boronic acids. This approach has been shown to be highly effective, particularly for challenging 2-substituted pyridines, overcoming issues of instability and low reactivity associated with pyridine-2-boronates. rsc.org

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of Suzuki-Miyaura reactions. nih.govnih.gov For the synthesis of related 2-arylpyridines, DFT calculations have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials, which help in understanding the reaction pathways. nih.gov

In a study on a related Suzuki-Miyaura coupling reaction, the transition state for transmetalation was found to involve the breaking of the C–B bond of the phenylboronic acid and the formation of Pd–C and Pd–B bonds. nih.gov This step was identified as the rate-determining step, with a significant activation energy. nih.gov The geometry of the transition state is crucial; for instance, concerted three-center transition states with some degree of charge separation have been proposed for the oxidative addition step. pku.edu.cn

Role of Catalysis and Reagents

The choice of catalyst, ligands, base, and solvent plays a pivotal role in the success of the synthesis of this compound via Suzuki-Miyaura coupling.

Catalyst and Ligands: Homogeneous palladium complexes are the most commonly used catalysts. acs.org The choice of phosphine (B1218219) ligands coordinated to the palladium center is critical. acs.org Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have proven to be highly effective for coupling heteroaryl systems, including challenging substrates like chloroaminopyridines. nih.govorganic-chemistry.org These ligands promote high catalyst activity and stability, often allowing reactions to proceed at room temperature with low catalyst loadings. nih.gov It has been suggested that for substrates like aminopyridines, bidentate ligands might be necessary to prevent the substrate or product from binding to the palladium(II) intermediates and deactivating the catalyst. nih.gov However, catalysts based on bulky, electron-rich monophosphine ligands have shown exceptional performance in these challenging couplings. organic-chemistry.org Heterogeneous catalysts, like palladium on charcoal (Pd/C), offer advantages in industrial processes due to their ease of handling and removal by filtration, although they may require a phosphine ligand to be effective for halopyridine coupling. acs.org

Base and Solvent: The base is essential for the transmetallation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium fluoride (B91410) (KF). nih.govnih.govacademie-sciences.fr The selection of the base is often empirical, but it can significantly impact the reaction outcome. nih.gov The reaction is typically carried out in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and water. nih.govacademie-sciences.fr The presence of water is often beneficial, and some catalyst systems are specifically designed for use in aqueous media. nih.gov

Table 6.3.1: Common Reagents in Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis

Reagent Type Examples Role in Reaction Reference
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ The active metal center for the catalytic cycle. academie-sciences.frresearchgate.netnih.gov
Ligands SPhos, XPhos, RuPhos, P(o-tol)₃ Stabilize the Pd catalyst and modulate its reactivity. nih.govnih.gov
Aryl Halide 2-Bromopyridin-4-amine, 2-Chloropyridin-4-amine Provides the pyridine scaffold. organic-chemistry.orgresearchgate.net
Organoboron Reagent (4-Chlorophenyl)boronic acid Provides the aryl group for coupling. nih.gov
Base K₂CO₃, K₃PO₄, KF Activates the boronic acid for transmetallation. nih.govnih.govacademie-sciences.fr

| Solvent | 1,4-Dioxane/Water, Toluene/Ethanol/Water | Provides the medium for the reaction. | nih.govresearchgate.net |

Intermediates Identification and Characterization

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through several key intermediates. While often transient and difficult to isolate, their existence is supported by extensive mechanistic studies and, in some cases, direct observation.

Arylpalladium(II) Halide Complex (Ar-Pd(II)-L₂-X): This intermediate is formed after the initial oxidative addition of the halopyridine to the Pd(0) catalyst. nih.gov Its formation is a critical step that brings the pyridine ring into the catalytic cycle.

Anionic Pd(0) and Pd(II) Intermediates: Mechanistic studies have pointed to the involvement of anionic palladium complexes in both Heck and cross-coupling reactions. nih.gov

Diarylpalladium(II) Complex (Ar-Pd(II)-L₂-Ar'): This intermediate is formed after transmetallation, where the 4-chlorophenyl group has been transferred to the palladium center. It is the immediate precursor to the final product. nih.gov

In a detailed study monitoring a Suzuki-Miyaura reaction in real-time at the single-molecule level, several intermediates were identified. pku.edu.cn These included an oxidative addition/ligand exchange complex and a pre-transmetallation complex. This study also clarified that for the system under investigation, an anion-exchange step, where the halide on the palladium is replaced by the alkoxide from the base, precedes the actual transmetallation. pku.edu.cn The characterization of such intermediates often relies on advanced spectroscopic techniques and computational modeling. nih.gov

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and help to identify the rate-determining step of the catalytic cycle. For many Suzuki-Miyaura reactions, transmetallation is considered the rate-determining step. pku.edu.cnnih.gov

Kinetic investigations have shown that reaction rates are influenced by several factors:

Substituents: A Hammett study on the effect of substituents on the phenylboronic acid partner revealed that electron-withdrawing groups accelerate the reaction. This suggests that the association of the palladium complex with the boronic acid is a key factor in the reaction rate. pku.edu.cn

Temperature: As with most chemical reactions, higher temperatures lead to faster reaction rates. pku.edu.cn

Catalyst and Ligand: The nature of the palladium catalyst and its associated ligands has a profound effect on the reaction kinetics. Highly active catalysts can achieve high turnover numbers and frequencies. nih.govresearchgate.net For example, catalysts based on dialkylbiaryl phosphine ligands are known for their high activity, enabling reactions to proceed quickly even with challenging substrates. nih.gov

Table 6.5.1: Factors Influencing Reaction Kinetics in Suzuki-Miyaura Coupling

Factor Observation Implication Reference
Temperature Increased temperature accelerates the reaction. Provides the necessary activation energy for the reaction steps. pku.edu.cn
Substituents on Boronic Acid Electron-withdrawing groups accelerate the rate. Indicates the importance of the association between the palladium complex and the boronic acid. pku.edu.cn
Catalyst System Highly active catalysts (e.g., Pd/SPhos) lead to faster reactions. Efficient ligands stabilize catalytic intermediates and facilitate key steps like oxidative addition and reductive elimination. nih.govorganic-chemistry.org

Advanced Applications of 2 4 Chlorophenyl Pyridin 4 Amine and Its Derivatives

Materials Science Applications

The versatility of the 2-(4-Chlorophenyl)pyridin-4-amine scaffold has led to its exploration in several areas of materials science, from protecting metals to enhancing the properties of polymers and developing new optical and catalytic materials.

Corrosion Inhibition

Derivatives of aminopyridine have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and substituent groups, which can facilitate strong adsorption onto the metal surface.

A study on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, a pyridine (B92270) derivative with multiple pyridine rings and an amino group, revealed its effectiveness as a mixed-type inhibitor for mild steel in a 1.0 M hydrochloric acid solution. rsc.org The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. rsc.org

Table 1: Corrosion Inhibition Efficiency of a Pyridine Derivative

Temperature (K) Inhibition Efficiency (%)
298 95.4
308 93.2
318 90.1
328 86.5

Data sourced from a study on 4-amino-N,N-di-(2-pyridylmethyl)-aniline in 1.0 M HCl. rsc.org

The inhibition efficiency was observed to decrease with an increase in temperature, which is characteristic of physisorption, although chemisorption might also play a role. rsc.org Quantum chemical calculations have also been employed to correlate the electronic structure of such pyridine derivatives with their inhibition performance, providing insights into the mechanism of action at a molecular level. rsc.org

Photostabilization of Polymers

Pyridine derivatives have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC) and polystyrene (PS). These additives can protect the polymer from degradation caused by UV radiation, thereby extending its service life. The mechanism of photostabilization often involves the absorption of UV light by the additive, which then dissipates the energy in a harmless way. Additionally, these compounds can act as radical scavengers, interrupting the chain reactions that lead to polymer degradation.

Research has shown that newly synthesized pyridine derivatives can effectively prevent the photodegradation of PVC. rsc.org When incorporated into PVC films at a concentration of 0.5% by weight, these derivatives were found to reduce changes in the polymer's structure, as monitored by infrared spectroscopy and weight loss measurements after UV irradiation. rsc.org The stabilizing effect is attributed to the ability of the pyridine derivatives to absorb UV light and interfere with the degradation process through radical trapping and proton transfer. rsc.org

Development of Electrocatalysts and Photoelectrocatalysts

Substituted pyridines are of interest in the field of electrocatalysis, both as the target of catalytic transformations and as ligands in catalytic complexes. While direct application of this compound as an electrocatalyst is not widely reported, the electrosynthesis of related aminopyridines highlights the electrochemical reactivity of this class of compounds.

For instance, 4-aminopyridine (B3432731) has been synthesized through the electroreduction of 4-nitropyridine-1-oxide in a cationic membrane electrolytic cell. researchgate.net This process, optimized to achieve a high yield and current efficiency, demonstrates the potential for electrochemical methods in the synthesis of functionalized pyridines. researchgate.net Under optimal conditions, an 88.2% electrolysis yield of 4-aminopyridine with a 44.1% current efficiency was achieved. researchgate.net This green synthesis approach offers an alternative to traditional methods that may involve hazardous reagents. researchgate.net

Non-Linear Optical (NLO) Properties

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The presence of a delocalized π-electron system, along with electron-donating and electron-accepting groups, is a key feature of molecules with significant NLO activity. The 4-aminopyridine scaffold, with its amino group (donor) and pyridine ring (acceptor), provides a basis for designing molecules with third-order NLO properties.

A study on a 4-aminopyridine monophthalate single crystal has demonstrated its potential as an NLO material. researchgate.net The crystal exhibited good optical transparency in the visible region with a cut-off wavelength of 315 nm. researchgate.net The third-order NLO parameters of this crystal were determined using the Z-scan technique. researchgate.net

Table 2: Third-Order Non-Linear Optical Properties of a 4-Aminopyridine Derivative

Parameter Value
Nonlinear refractive index (n₂) 8.705 × 10⁻¹⁰ (cm²/W)
Nonlinear absorption coefficient (β) 0.0495 × 10⁻⁴ (cm/W)
Third-order NLO susceptibility (χ⁽³⁾) 5.316 × 10⁻⁷ (esu)
Optical Limiting Threshold 3.074 × 10⁻³ (Wcm⁻²)

Data for 4-aminopyridine monophthalate single crystal. researchgate.net

These findings suggest that derivatives of this compound, which also possess donor-acceptor characteristics, could be promising candidates for the development of new NLO materials. researchgate.net

Supramolecular Chemistry and Crystal Engineering

The ability of this compound and its derivatives to form predictable and robust intermolecular interactions makes them valuable building blocks in supramolecular chemistry and crystal engineering. The pyridine nitrogen, the amino group, and the chloro-substituted phenyl ring can all participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct well-defined supramolecular architectures.

The crystal structure of aminopyridine derivatives often reveals the formation of hydrogen-bonded dimers, chains, or more complex networks. For example, in the crystal structures of some N′-aminopyridine-2-carboximidamides, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming two-dimensional networks or one-dimensional chains. researchgate.net

Furthermore, the reactivity of the pyridine nitrogen in 4-aminopyridine with halogens and interhalogens has been shown to lead to the formation of charge-transfer complexes and ionic species with interesting supramolecular arrangements. acs.org The resulting structures are often supported by a network of weak interactions. acs.org The study of the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, an intermediate in the synthesis of phenylterpyridine, has revealed a chain-like supramolecular structure driven by short intermolecular contacts involving the hydrogen atoms of the dihydropyridine (B1217469) ring. mdpi.com These examples highlight the potential for designing complex solid-state architectures based on the predictable interaction patterns of aminopyridine derivatives.

Chemical Sensors and Detection Systems

The fluorescent properties of certain aminopyridine derivatives make them suitable for use in chemical sensors, particularly for the detection of metal ions. The binding of a metal ion to the aminopyridine scaffold can lead to a change in its fluorescence, such as quenching or enhancement, which can be used for quantitative detection.

Aminopyridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions. nih.gov The design of these sensors often involves the incorporation of a receptor unit that can selectively bind to the target analyte, and a fluorophore unit (the aminopyridine core) that signals the binding event. The versatility of the aminopyridine structure allows for the synthesis of a wide range of derivatives with tailored selectivity and sensitivity for different metal ions. nih.gov While specific studies on this compound as a chemical sensor are not abundant, the general principles suggest its potential in this area.

Precursors for Complex Molecule Synthesis in Research

The chemical scaffold of this compound is a versatile and valuable building block in the field of organic synthesis, particularly for the construction of more complex molecules with significant biological or material science applications. Its unique arrangement of a pyridine ring, a chlorophenyl group, and a reactive amine function allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemistry and agrochemical research. The presence of the chlorine atom on the phenyl ring and the amino group on the pyridine ring provides two key points for chemical modification, enabling the synthesis of a diverse range of derivatives.

Research in medicinal chemistry has demonstrated the utility of the broader class of chlorophenyl-substituted pyridines as intermediates in the synthesis of novel therapeutic agents. For example, the related compound α-(4-Chlorophenyl)-2-pyridinemethanol is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals. chemimpex.com This highlights the general importance of the chlorophenyl-pyridine framework in creating molecules with desired biological activities.

Furthermore, derivatives of similar pyridine compounds have been explored for a wide array of pharmacological activities. Pyridine derivatives are extensively studied for their potential as analgesics, anti-inflammatory agents, and antipsychotics. ontosight.ai The synthesis of complex molecules often leverages the reactivity of such precursors. For instance, the synthesis of the antihistamine drug bepotastine (B66143) involves an intermediate, 2-[(4-chloro-phenyl-)(piperidines-4-oxygen base) methyl] pyridine, which shares the core chlorophenyl-pyridine structure. google.com

In the realm of drug discovery, the incorporation of a 1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-one pharmacophore, which bears resemblance to the aminopyridine core of this compound, was instrumental in the discovery of a potent and orally bioavailable Factor Xa inhibitor, a class of anticoagulant drugs. nih.gov This underscores the strategic value of this type of chemical motif in designing targeted therapies.

The following table provides examples of complex molecules synthesized from precursors that are structurally related to this compound, illustrating the synthetic potential of this chemical class.

Precursor/Related CompoundSynthetic TransformationResulting Complex MoleculeApplication Area
α-(4-Chlorophenyl)-2-pyridinemethanolFurther functionalizationVarious pharmaceuticals and agrochemicalsNeurology, Agriculture chemimpex.com
2-[(4-chloro-phenyl-)(piperidines-4-oxygen base) methyl] pyridineAlkylation of the piperidine (B6355638) nitrogenBepotastineAntihistamine google.com
1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-oneIncorporation into a proline-based scaffold(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)Anticoagulant (Factor Xa inhibitor) nih.gov
4-aminoacetophenoneReaction with 4-toluenesulfonyl chloride, followed by condensation with an aryl aldehyde and malononitrileN-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamidePotential Bioactive Pyridine Derivatives nih.gov

This interactive table showcases the versatility of the chlorophenyl-pyridine scaffold as a precursor in the synthesis of a variety of complex and functionally diverse molecules.

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)pyridin-4-amine, and how can intermediates be optimized?

The synthesis typically involves coupling reactions between pyridine derivatives and chlorophenyl precursors. For example:

  • Chloroalkylpyrimidine ammonolysis : Reacting chloro-substituted pyridines with ammonia under controlled conditions (e.g., 60–80°C in ethanol) yields the amine product .
  • Cross-coupling strategies : Suzuki-Miyaura coupling of 4-aminopyridine boronic esters with 4-chlorophenyl halides can improve regioselectivity. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/water) to reduce byproducts .
  • Intermediate purification : Selective crystallization of intermediates (e.g., using ethanol/water mixtures) minimizes diastereomer contamination .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to coupling with adjacent chlorophenyl and pyridinyl groups. The amine proton (NH₂) is typically broad at δ 5.5–6.0 ppm .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns. For example, intramolecular N–H⋯N interactions (≈2.1 Å) stabilize planar pyridine-chlorophenyl systems .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0554 for C₁₁H₁₀ClN₂) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates (P264, P280) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can stereoisomers of intermediates be resolved during synthesis?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .
  • Acid-mediated isomerization : Treat cis-isomers with Lewis acids (e.g., BF₃·Et₂O) to promote epimerization to trans-forms, achieving >95% diastereomeric excess .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyridinyl nitrogen (HOMO ≈ −6.2 eV) is prone to electrophilic substitution .
  • Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The chlorophenyl group shows hydrophobic interactions with Leu788 and Val726 residues (binding energy ≈ −8.5 kcal/mol) .

Q. How are supramolecular interactions analyzed in its crystal structure?

  • Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (2.1–2.3 Å) and intermolecular C–H⋯Cl interactions (3.0–3.2 Å) stabilize helical chains along the b-axis .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯Cl ≈ 12%, H⋯H ≈ 45%) using CrystalExplorer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.